molecular formula C12H14ClF3O2 B14067922 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene

Katalognummer: B14067922
Molekulargewicht: 282.68 g/mol
InChI-Schlüssel: NOWOJLDSOPVXNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Halogenation: Introduction of the chlorine atom via halogenation reactions.

    Etherification: Formation of the ethoxy group through etherification reactions.

    Trifluoromethylation: Addition of the trifluoromethoxy group using trifluoromethylation reagents.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions. The trifluoromethoxy group, in particular, can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropropyl)-3-ethoxy-4-(trifluoromethoxy)benzene can be compared with similar compounds, such as:

    1-(3-Chloropropyl)-3-iodo-4-(trifluoromethoxy)benzene: Differing by the presence of an iodine atom instead of an ethoxy group.

    1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene: Featuring a trifluoromethylthio group instead of an ethoxy group.

Eigenschaften

Molekularformel

C12H14ClF3O2

Molekulargewicht

282.68 g/mol

IUPAC-Name

4-(3-chloropropyl)-2-ethoxy-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O2/c1-2-17-11-8-9(4-3-7-13)5-6-10(11)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI-Schlüssel

NOWOJLDSOPVXNN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)CCCCl)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.